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Compound of Interest

Compound Name: 2-Bromotetradecanoic acid

CAS No.: 135312-82-2

Cat. No.: B147172

Get Quote

Introduction

2-Bromotetradecanoic acid, also known as α-Bromomyristic acid, is a synthetic, halogenated derivative of the saturated fatty acid, myristic acid

(tetradecanoic acid)[1][2]. Structurally, it is characterized by a bromine atom at the alpha-carbon position relative to the carboxyl group. This modificat

renders the molecule metabolically stable and confers upon it significant biological activities. Initially investigated as an inhibitor of fatty acid metabolis

utility in cell biology and pharmacology has expanded considerably. It is now widely recognized as a promiscuous but powerful tool for probing fundam

cellular processes, primarily through its ability to interfere with lipid oxidation and post-translational protein modifications.

This guide provides an in-depth analysis of the core biological activities of 2-Bromotetradecanoic acid, detailing its mechanisms of action, summariz

quantitative effects, and presenting standardized protocols for its application in research settings. The content is tailored for researchers, scientists, a

development professionals seeking to leverage this compound in their experimental designs.

Core Biological Activities and Mechanisms of Action
The biological effects of 2-Bromotetradecanoic acid are multifaceted, stemming from its structural similarity to endogenous fatty acids. Once inside 

is activated to its coenzyme A (CoA) thioester, 2-bromotetradecanoyl-CoA, which is the primary effector molecule. Its major inhibitory activities are dir

toward fatty acid oxidation and protein acylation.

Inhibition of Mitochondrial Fatty Acid β-Oxidation
Long-chain fatty acid oxidation (FAO) is a critical mitochondrial process for energy production, particularly in tissues with high energy demands like th

and liver. The entry of long-chain fatty acids into the mitochondrial matrix is the rate-limiting step, governed by the carnitine palmitoyltransferase (CPT

Mechanism of Inhibition: The CPT system comprises two key enzymes: CPT1, located on the outer mitochondrial membrane, and CPT2, on the inn

mitochondrial membrane. CPT1 facilitates the conversion of long-chain acyl-CoAs to acylcarnitines, which are then transported into the matrix. 2-
Bromotetradecanoic acid, once converted to 2-bromotetradecanoyl-CoA, acts as a potent inhibitor of CPT1.[3][4][5] This inhibition blocks the tran

fatty acids into the mitochondria, thereby shutting down the β-oxidation pathway.[3][6] The CoA and carnitine esters of the related compound 2-

bromopalmitate are described as extremely powerful and specific inhibitors of this process.[6] The inhibitory potency of bromoacyl-CoAs can be sig

influenced by the membrane environment.[7][8]
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Figure 1: Inhibition of Fatty Acid Oxidation by 2-Bromotetradecanoic Acid.

Inhibition of Protein Palmitoylation
Protein S-palmitoylation is a reversible post-translational modification where a 16-carbon palmitate is attached to cysteine residues via a thioester link

process is crucial for regulating protein trafficking, stability, and protein-protein interactions. The reaction is catalyzed by a family of enzymes known a

palmitoyl acyltransferases (PATs).

Mechanism of Inhibition: 2-Bromotetradecanoic acid, and more commonly its 16-carbon analog 2-bromopalmitate (2-BP), serve as general inhibi

protein palmitoylation.[9][10][11][12] After being converted to its CoA form, 2-bromotetradecanoyl-CoA can inhibit palmitoylation through two propos

mechanisms:

Direct Enzyme Inhibition: It can covalently modify and irreversibly inhibit DHHC enzymes, which possess a critical cysteine residue in their active

Competitive Substrate Incorporation: It can act as a competitive substrate, being attached to target proteins instead of palmitate. However, the st

functional consequence of this "bromo-acylation" are distinct from true palmitoylation.

It is crucial to recognize that 2-bromofatty acids are promiscuous, labeling a wide range of cellular targets beyond DHHC enzymes, including transpor

other palmitoylated proteins.[10][12][13]
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Figure 2: Dual Mechanisms of Protein Palmitoylation Inhibition.

Antifungal and Other Bioactivities
Beyond its role in core metabolic pathways, 2-Bromotetradecanoic acid has demonstrated a range of other significant biological effects.

Antifungal Activity: It exhibits potent antifungal properties against several clinically relevant species. A review highlighted its activity against Saccha

cerevisiae, Candida albicans, Cryptococcus neoformans, and Aspergillus niger.[14]

N-Myristoyltransferase (NMT) Inhibition: N-myristoylation is an irreversible lipid modification essential for the function of many cellular and viral prot

activated form, 2-bromomyristoyl-CoA, competitively inhibits NMT.[14]

Antimicrobial and Antioxidant Activity: 2-bromotetradecane, a related compound, was identified as a major constituent in a plant extract that showed

antimicrobial and antioxidant activity.[15]

Quantitative Data Summary
The inhibitory potency of 2-Bromotetradecanoic acid and its derivatives has been quantified in various biological assays. The following table summa

findings from the literature.
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Activity Type Target Organism/Enzyme Metric Value Reference

Antifungal Saccharomyces cerevisiae MIC 10 µM [14]

Antifungal Candida albicans MIC 39 µM [14]

Antifungal Cryptococcus neoformans MIC 20 µM [14]

Antifungal Aspergillus niger MIC < 42 µM [14]

Enzyme Inhibition N-Myristoyltransferase (NMT) Ki 450 nM [14]

MIC: Minimum Inhibitory Concentration; Ki: Inhibition Constant.

Experimental Protocols
To facilitate the study of 2-Bromotetradecanoic acid's effects, this section provides streamlined protocols for assessing its primary biological activitie

Protocol 1: Assay for CPT1 Inhibition in Isolated Mitochondria
This protocol outlines a radiometric assay to measure the inhibition of CPT1 activity. The principle is to measure the rate of conversion of [14C]L-carn

palmitoyl-CoA to [14C]palmitoylcarnitine by CPT1 in intact mitochondria.

1. Isolation of Mitochondria:

Homogenize fresh liver or heart tissue in ice-cold isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4).
Perform differential centrifugation to pellet mitochondria. Resuspend the final mitochondrial pellet in a suitable buffer (e.g., 120 mM KCl, 20 mM Tris
7.4).
Determine protein concentration using a standard method (e.g., Bradford or BCA assay).

2. CPT1 Activity Assay:

Prepare a reaction mix containing: 116 mM Tris-HCl (pH 7.4), 0.25 mM EDTA, 2.5 mM ATP, 2.5 mM DTT, and 0.2% fatty-acid-free BSA.
In a reaction tube, add 50-100 µg of mitochondrial protein.
Add 2-Bromotetradecanoic acid (pre-dissolved in a suitable solvent like DMSO) to achieve the desired final concentrations. Include a vehicle con
incubate for 5-10 minutes at 37°C to allow for uptake and conversion to the CoA ester.
Initiate the reaction by adding the substrates: 70 µM palmitoyl-CoA and 1.0 mM L-carnitine (spiked with [14C]L-carnitine).
Incubate for 5-10 minutes at 37°C.
Stop the reaction by adding ice-cold 1 M HCl.
Extract the radiolabeled acylcarnitines using n-butanol.
Quantify the radioactivity in the butanol phase using liquid scintillation counting.
Calculate CPT1 activity (nmol/min/mg protein) and determine the IC50 of the inhibitor.

Protocol 2: Workflow for Identifying Cellular Targets via Click Chemistry
This workflow uses a "clickable" analog of a 2-bromofatty acid (e.g., containing a terminal alkyne) to identify its covalent targets in cells, a technique v

for 2-bromopalmitate.[10]
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Step 1: Cell Treatment
Treat live cells with alkyne-modified

2-bromofatty acid probe.

Step 2: Cell Lysis
Harvest and lyse cells under

denaturing conditions to expose proteins.

Step 3: Click Chemistry
Perform CuAAC reaction to attach an
azide-biotin reporter tag to the probe.

Step 4: Protein Enrichment
Use streptavidin beads to pull down

biotin-tagged (probe-labeled) proteins.

Step 5: On-Bead Digestion
Wash beads extensively and digest

enriched proteins with trypsin.

Step 6: Mass Spectrometry
Analyze the resulting peptides by

LC-MS/MS to identify target proteins.

Click to download full resolution via product page

Figure 3: Experimental Workflow for Identifying Cellular Targets.

Conclusion and Future Directions
2-Bromotetradecanoic acid is a valuable chemical probe with well-defined inhibitory effects on fatty acid oxidation and protein palmitoylation. Its util

its ability to acutely perturb these fundamental cellular processes, allowing researchers to dissect their roles in health and disease. While its promiscu

requires careful interpretation of results, this characteristic can also be leveraged for broad target profiling.[10]

Future research should focus on several key areas. First, the potent antifungal activity of 2-Bromotetradecanoic acid warrants further investigation t

elucidate its precise mechanism and to evaluate its potential as a lead compound for novel antifungal therapies. Second, the development of more se

inhibitors targeting specific DHHC enzymes remains a significant challenge in the field of protein acylation, and the scaffold of 2-bromofatty acids cou

as a starting point for such endeavors. Finally, continued application of this compound in models of metabolic diseases, such as diabetes and cancer,

undoubtedly yield further insights into the therapeutic potential of modulating lipid metabolism.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While

BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific

experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?
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